molecular formula C14H22ClNO2 B8045099 4-(2-Isopropoxyphenoxy)piperidine hydrochloride

4-(2-Isopropoxyphenoxy)piperidine hydrochloride

Cat. No.: B8045099
M. Wt: 271.78 g/mol
InChI Key: BKKHFKSLYJEADP-UHFFFAOYSA-N
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Description

4-(2-Isopropoxyphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C14H22ClNO2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Isopropoxyphenoxy)piperidine hydrochloride typically involves the reaction of 2-isopropoxyphenol with piperidine in the presence of a suitable catalyst and under controlled conditions. The reaction can be carried out in an organic solvent, such as dichloromethane, at a temperature range of 0°C to 25°C.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Isopropoxyphenoxy)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding hydroxyl derivatives.

  • Reduction: Production of reduced piperidine derivatives.

  • Substitution: Generation of alkylated piperidine derivatives.

Scientific Research Applications

4-(2-Isopropoxyphenoxy)piperidine hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in the study of biological systems, particularly in the investigation of receptor-ligand interactions.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: It is employed in the production of pharmaceuticals and other chemical products.

Mechanism of Action

4-(2-Isopropoxyphenoxy)piperidine hydrochloride is similar to other piperidine derivatives, such as 4-(2-hydroxyphenoxy)piperidine and 4-(2-methoxyphenoxy)piperidine. its unique structural features, such as the isopropoxy group, contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • 4-(2-hydroxyphenoxy)piperidine

  • 4-(2-methoxyphenoxy)piperidine

  • 4-(2-ethoxyphenoxy)piperidine

Properties

IUPAC Name

4-(2-propan-2-yloxyphenoxy)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-11(2)16-13-5-3-4-6-14(13)17-12-7-9-15-10-8-12;/h3-6,11-12,15H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKHFKSLYJEADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1OC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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